Cas no 2227847-81-4 (rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate)

Technical Introduction: rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl ester group and a 3,4-dimethoxyphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The stereochemistry at the 3R,4S positions enhances its utility in asymmetric synthesis, while the tert-butyl ester group offers stability and ease of further functionalization. The dimethoxyphenyl moiety contributes to its potential as a precursor for bioactive compounds, including CNS-targeting agents. Its well-defined structure and synthetic flexibility make it valuable for medicinal chemistry research and the development of enantioselective catalysts.
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate structure
2227847-81-4 structure
Product name:rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
CAS No:2227847-81-4
MF:C17H25NO4
Molecular Weight:307.384705305099
CID:6358415
PubChem ID:165526472

rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
    • 2227847-81-4
    • EN300-1454637
    • インチ: 1S/C17H25NO4/c1-17(2,3)22-16(19)13-10-18-9-12(13)11-6-7-14(20-4)15(8-11)21-5/h6-8,12-13,18H,9-10H2,1-5H3/t12-,13+/m0/s1
    • InChIKey: ZCAKQEMIBJDLFC-QWHCGFSZSA-N
    • SMILES: O(C(C)(C)C)C([C@@H]1CNC[C@H]1C1C=CC(=C(C=1)OC)OC)=O

計算された属性

  • 精确分子量: 307.17835828g/mol
  • 同位素质量: 307.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 379
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.8Ų
  • XLogP3: 2.1

rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1454637-500mg
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
2227847-81-4
500mg
$946.0 2023-09-29
Enamine
EN300-1454637-2.5g
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
2227847-81-4
2.5g
$1735.0 2023-06-06
Enamine
EN300-1454637-2500mg
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
2227847-81-4
2500mg
$1931.0 2023-09-29
Enamine
EN300-1454637-0.1g
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
2227847-81-4
0.1g
$779.0 2023-06-06
Enamine
EN300-1454637-0.05g
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
2227847-81-4
0.05g
$744.0 2023-06-06
Enamine
EN300-1454637-5000mg
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
2227847-81-4
5000mg
$2858.0 2023-09-29
Enamine
EN300-1454637-250mg
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
2227847-81-4
250mg
$906.0 2023-09-29
Enamine
EN300-1454637-50mg
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
2227847-81-4
50mg
$827.0 2023-09-29
Enamine
EN300-1454637-0.25g
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
2227847-81-4
0.25g
$814.0 2023-06-06
Enamine
EN300-1454637-0.5g
rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
2227847-81-4
0.5g
$849.0 2023-06-06

rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate 関連文献

rac-tert-butyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylateに関する追加情報

Rac-Tert-Butyl (3R,4S)-4-(3,4-Dimethoxyphenyl)Pyrrolidine-3-Carboxylate: A Comprehensive Overview

Rac-Tert-Butyl (3R,4S)-4-(3,4-Dimethoxyphenyl)Pyrrolidine-3-Carboxylate, identified by the CAS number 2227847-81-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their unique properties and versatile applications in drug design and synthesis.

The structure of Rac-Tert-Butyl (3R,4S)-4-(3,4-Dimethoxyphenyl)Pyrrolidine-3-Carboxylate is characterized by a pyrrolidine ring system with specific stereochemistry at the 3R and 4S positions. The presence of a tert-butyl group and a 3,4-dimethoxyphenyl substituent adds complexity to its structure and contributes to its unique chemical properties. These substituents play a crucial role in determining the compound's reactivity, stability, and biological activity.

Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry due to their ability to act as templates for bioactive molecules. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that compounds with similar structural features exhibit potent inhibitory effects on key enzymes involved in neurodegenerative diseases such as Alzheimer's disease.

The synthesis of Rac-Tert-Butyl (3R,4S)-4-(3,4-Dimethoxyphenyl)Pyrrolidine-3-Carboxylate involves a multi-step process that combines advanced organic synthesis techniques such as ring-closing metathesis and stereoselective alkylation. These methods ensure the preservation of stereochemistry at the critical 3R and 4S positions while maintaining the integrity of the sensitive substituents.

In terms of applications, this compound has shown promise in several areas:

  • Pharmaceuticals: Its potential as a lead compound for drug development is being explored due to its ability to interact with specific biological targets.
  • Catalysis: The tert-butyl group enhances its stability under catalytic conditions, making it a valuable intermediate in asymmetric catalysis.
  • Molecular Recognition: The presence of the dimethoxyphenyl group facilitates interactions with aromatic systems in biological molecules.

The latest research on this compound has focused on its role in chiral induction during asymmetric synthesis processes. A study published in the Nature Communications journal demonstrated that this compound can serve as an effective chiral auxiliary in constructing complex molecules with high enantioselectivity.

In conclusion, Rac-Tert-Butyl (3R,4S)-4-(3,4-Dimethoxyphenyl)Pyrrolidine-3-Carboxylate represents a significant advancement in organic chemistry due to its unique structure and diverse applications. Its continued exploration across various fields will undoubtedly contribute to further breakthroughs in both academic research and industrial applications.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd